2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
Description
2-(Ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at position 2 and a naphthalen-1-ylmethyl (-CH₂C₁₀H₇) substituent at position 1. The ethanesulfonyl group enhances polarity and electron-withdrawing effects, while the naphthalene moiety provides hydrophobicity and steric bulk, likely influencing binding interactions in biological systems .
Properties
IUPAC Name |
2-ethylsulfonyl-1-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-25(23,24)20-21-18-12-5-6-13-19(18)22(20)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWQHANUQHAXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the naphthyl group and the ethanesulfonyl moiety contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 318.40 g/mol.
Biological Activity Overview
Research has demonstrated that compounds with a benzodiazole structure often exhibit various pharmacological activities, including:
- Antiviral Activity : Benzodiazoles have been reported to inhibit viral replication through different mechanisms, such as interference with viral polymerases.
- Anticancer Properties : Many derivatives show cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication. For example, studies have shown that similar compounds can inhibit RNA-dependent RNA polymerases, crucial for viral replication .
- Cell Cycle Arrest : Some derivatives have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis. This is typically assessed through flow cytometry and other assays measuring cell viability and apoptosis markers .
- Reactive Oxygen Species (ROS) Generation : Certain benzodiazole derivatives have been found to increase ROS levels in cells, contributing to their cytotoxic effects against tumor cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiviral Studies : A study on N-Heterocycles indicated that certain derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), suggesting that structural modifications could enhance efficacy .
- Anticancer Research : A case study involving a series of benzodiazole derivatives demonstrated IC50 values ranging from 2.38 µM to 8.13 µM against various cancer cell lines, indicating promising anticancer potential .
Scientific Research Applications
Drug Development
The compound has been identified as a significant intermediate in the synthesis of various bioactive molecules. Specifically, it plays a crucial role in the preparation of isoindolinone derivatives, which are known for their pharmacological properties. These derivatives can be utilized in the development of:
- Anticancer drugs : Isoindolinones have shown promise in targeting cancer cell proliferation pathways.
- Antiviral agents : Compounds derived from this class exhibit activity against various viral infections.
Recent studies highlight that derivatives of this compound can serve as precursors for alkaloids such as Aspernidine A and B, which are under investigation for their antidiabetic and anticancer properties .
Histone Deacetylase Inhibitors
Research indicates that 2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can be transformed into potent histone deacetylase inhibitors. These inhibitors are crucial in cancer therapy as they modulate gene expression by altering chromatin structure .
Organic Synthesis
The compound's unique structure allows it to participate in various organic reactions. It can be used to synthesize:
- Fluorescent dyes : The naphthyl group contributes to fluorescence properties, making it suitable for applications in imaging and diagnostics.
- Fine chemicals : Its derivatives are employed in the production of specialty chemicals used in various industrial applications.
Material Science
In addition to its chemical applications, this compound is also explored for its potential use in materials science. The structural features of this compound make it a candidate for developing:
- Rubber additives : Its derivatives can enhance the properties of rubber materials through cross-linking reactions.
- Polymeric materials : The compound can be incorporated into polymers to impart specific functionalities such as thermal stability and mechanical strength.
Synthesis of Isoindolinones
A notable case study involves the synthesis of a specific isoindolinone derivative using this compound as a key intermediate. The reaction was carried out under controlled conditions to optimize yield and purity. The resulting compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential in anticancer drug development .
Development of Histone Deacetylase Inhibitors
Another study focused on modifying the compound to enhance its inhibitory activity against histone deacetylases. By systematically altering substituents on the benzodiazole ring, researchers identified several analogs with improved potency and selectivity. These findings underscore the importance of structure-activity relationships in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The ethanesulfonyl moiety (-SO₂C₂H₅) is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. Documented reactions include:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines (R-NH₂) | Polar aprotic solvent, 60–80°C | 1-(Naphthalen-1-ylmethyl)-2-(sulfonamido)benzodiazole | |
| Alcohols (R-OH) | Base catalyst (e.g., K₂CO₃) | Sulfonate ester derivatives |
For example, treatment with benzylamine in dimethylformamide (DMF) at 70°C replaces the ethanesulfonyl group with a sulfonamide bond.
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalen-1-ylmethyl group undergoes electrophilic substitution, primarily at the α-position (C4 of naphthalene). Reported reactions include:
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Nitro-naphthalen-1-ylmethyl derivative |
| Sulfonation | H₂SO₄/SO₃ | 25°C, 4 h | 4-Sulfo-naphthalen-1-ylmethyl derivative |
Regioselectivity is influenced by steric hindrance from the benzodiazole system .
Cycloaddition Reactions Involving the Benzodiazole Core
The electron-deficient benzodiazole ring participates in [3+2] cycloadditions. For instance:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
When reacted with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I), the benzodiazole forms triazole-linked hybrids. Yields exceed 85% in ethanol/water mixtures at 25°C .
Oxidation and Reduction Pathways
-
Oxidation:
The sulfonyl group is resistant to further oxidation, but the naphthalene ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane. -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives without affecting the sulfonyl group.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the benzodiazole’s C4 position is feasible using aryl boronic acids. For example:
| Boronic Acid | Catalyst System | Yield |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 72% |
This functionalizes the benzodiazole for pharmaceutical applications .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, 6M):
Cleaves the sulfonyl group after 12 h at reflux, yielding 1-(naphthalen-1-ylmethyl)-1H-1,3-benzodiazole-2(3H)-one. -
Basic Hydrolysis (NaOH, 10%):
Degrades the benzodiazole ring to o-phenylenediamine derivatives at 80°C.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 2-(Naphthalen-1-ylmethyl)-1H-1,3-benzodiazole (CAS 42268-60-0)
- Structure : Lacks the ethanesulfonyl group at position 2.
- Properties : Reduced polarity compared to the target compound, leading to higher lipophilicity. This may enhance membrane permeability but reduce solubility in aqueous environments.
- Applications : Primarily used in organic synthesis and as a precursor for pharmacologically active molecules. The absence of sulfonyl groups limits its utility in applications requiring strong hydrogen-bond acceptors .
(b) 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS 313518-10-4)
- Structure: Replaces the ethanesulfonyl group with a sulfanyl (-S-) linker attached to a phenoxyethyl chain.
- Properties: The sulfanyl group is less oxidized than sulfonyl, reducing electron-withdrawing effects. The phenoxyethyl chain introduces flexibility and moderate hydrophobicity.
- Applications: Potential as a building block in agrochemicals or pharmaceuticals, though its reduced polarity may limit bioavailability compared to sulfonyl-containing analogues .
Sulfonyl-Containing Analogues
(a) Ilaprazole and Esomeprazole
- Structure : Prazole derivatives with methanesulfonyl (-SO₂CH₃) groups and pyridine substituents.
- Properties : Smaller sulfonyl groups (methanesulfonyl vs. ethanesulfonyl) result in lower molecular weight and altered binding kinetics. Pyridine rings enhance basicity and proton pump inhibition (e.g., esomeprazole’s use in acid reflux).
- Applications: Clinically used as proton pump inhibitors (PPIs).
(b) 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
- Structure : Features a fluoropentyl chain and naphthalene-1-carbonyl group instead of naphthalenylmethyl and ethanesulfonyl.
- Properties : The carbonyl group increases hydrogen-bonding capacity, while the fluorinated alkyl chain enhances metabolic stability and lipophilicity.
- Applications : Fluorinated compounds are common in agrochemicals and CNS drugs. The target compound’s methyl linker and sulfonyl group may offer distinct interactions in enzyme binding compared to the carbonyl variant .
Table 1: Key Properties of Selected Compounds
Key Observations:
- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability, whereas sulfanyl groups () may be prone to oxidation .
Q & A
Q. What are effective synthetic routes for 2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole?
Synthesis typically involves microwave-assisted protocols for improved yield and purity. For example, benzimidazole derivatives can be synthesized from 1,2-phenylenediamine via acid-catalyzed cyclization with aldehydes or sulfonylating agents under microwave irradiation (70–80°C, 0.05% HCl in ethanol) . Ethanesulfonyl groups are introduced via nucleophilic substitution or sulfonation reactions. Optimization requires monitoring by TLC (e.g., chloroform:methanol 7:3) and purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques characterize this compound?
- 1H/13C NMR : Confirm the ethanesulfonyl group (δ ~3.5 ppm for CH2SO2, δ ~45–50 ppm for sulfonyl carbons) and naphthalene protons (δ 7.2–8.3 ppm). The benzodiazole core shows aromatic protons at δ 7.0–8.0 ppm .
- Mass Spectrometry : ESI-MS typically reveals [M+H]+ peaks matching the molecular weight (e.g., ~377 g/mol for C20H18N2O2S).
- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for benzodiazole) and S=O vibrations (~1150–1350 cm⁻¹) .
Q. What solvent systems are optimal for recrystallization?
Ethanol-water mixtures (3:1 v/v) or dichloromethane/hexane gradients are effective due to the compound’s moderate polarity. Solubility testing in DMSO, THF, and chloroform is recommended for crystallization trials .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity descriptors .
- Molecular Docking : Target σ1 receptors (PDB: 6DK1) or enzymes like cytochrome P450. Docking scores (e.g., AutoDock Vina) correlate with experimental IC50 values for neuropathic pain modulation .
Q. What strategies resolve contradictions in reported bioactivity data?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., naphthalene vs. phenyl groups) on receptor binding. For example, bulkier substituents may enhance σ1 receptor antagonism but reduce solubility .
- Assay Validation : Use standardized in vitro models (e.g., guinea pig ileum for σ receptor binding) and control compounds (e.g., haloperidol for σ1) to normalize results across studies .
Q. How does the ethanesulfonyl group influence pharmacokinetics?
Q. What are key considerations for scaling up synthesis?
- Green Chemistry : Replace ethanol with PEG-400 in microwave reactions to reduce solvent waste .
- Catalyst Optimization : Copper(I)-catalyzed click chemistry improves triazole-linked analogs’ yield (>95%) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound | σ1 Receptor IC50 (nM) | σ2 Receptor IC50 (nM) | Selectivity (σ1/σ2) | Reference |
|---|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 450 ± 25 | 36.6 | |
| 1-(Naphthalen-2-yl)pyrazole | 8.9 ± 0.7 | 320 ± 18 | 35.9 |
Q. Table 2. Synthetic Yield Under Different Conditions
| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Microwave (0.05% HCl) | 70 | Ethanol | HCl | 82 |
| Conventional Reflux | 80 | Ethanol | H2SO4 | 65 |
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
